molecular formula C13H15ClN8 B5571042 N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine

N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine

Cat. No.: B5571042
M. Wt: 318.76 g/mol
InChI Key: BQUSOQPPNAMXBI-UHFFFAOYSA-N
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Description

N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.

Preparation Methods

The synthesis of N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine typically involves multi-step reactions. One common method includes the reaction of 1,3-dibromobutane with 1,2,4-triazole to form 1,3-bis(1,2,4-triazol-1-yl)butane. This intermediate is then reacted with 5-chloropyridin-2-amine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt essential biological pathways, leading to the compound’s therapeutic effects. For example, in antifungal applications, the compound inhibits the synthesis of ergosterol, a key component of fungal cell membranes .

Comparison with Similar Compounds

N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine can be compared with other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the triazole and pyridine moieties in this compound provides distinct properties, such as enhanced binding affinity and specificity for certain molecular targets .

Similar Compounds

    Fluconazole: An antifungal agent used to treat various fungal infections.

    Voriconazole: Another antifungal agent with a broader spectrum of activity.

    Itraconazole: Used to treat systemic fungal infections.

    Trazodone: An antidepressant with a triazole moiety.

    Rufinamide: An antiepileptic drug containing a triazole ring.

Properties

IUPAC Name

N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN8/c1-10(21-8-15-6-18-21)4-13(22-9-16-7-19-22)20-12-3-2-11(14)5-17-12/h2-3,5-10,13H,4H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUSOQPPNAMXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(NC1=NC=C(C=C1)Cl)N2C=NC=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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